molecular formula C14H20N2O4 B3110507 Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate CAS No. 180081-34-9

Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate

Cat. No.: B3110507
CAS No.: 180081-34-9
M. Wt: 280.32 g/mol
InChI Key: JSWIXCXPTGPDBA-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate is an organic compound that features both an amino group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and tert-butyl carbamate.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is then protected using tert-butyl carbamate to form the Boc-protected amine.

    Esterification: The final step involves esterification with methyl chloroacetate in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-aminophenyl)acetate: Lacks the Boc-protected amine group.

    Methyl 2-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate: Similar structure but with the amino group in a different position.

Uniqueness

Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate is unique due to the presence of both an amino group and a Boc-protected amine group, which allows for selective deprotection and functionalization in synthetic applications.

Properties

IUPAC Name

methyl 2-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-6-5-7-10(15)8-9/h5-8,11H,15H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWIXCXPTGPDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
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Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
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Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
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Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
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Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
Reactant of Route 6
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate

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